Monoamine Oxidase B (MAO-B) Inhibition: Weak Potency Compared to Clinical MAO-B Inhibitors
4-Benzyl-7-methoxyisoquinolin-8(2H)-one exhibits weak inhibition of human MAO-B with an IC50 of 17,000 nM (17 µM), as determined in an enzyme inhibition assay using insect cell membranes expressing human MAO-B and kynuramine as a substrate [1]. In stark contrast, the established MAO-B inhibitors selegiline and rasagiline demonstrate sub-micromolar potencies, with IC50 values of 51 nM and 4.43 nM, respectively [2]. This 333- to 3,837-fold difference in potency highlights the compound's unsuitability for applications requiring potent MAO-B inhibition, and instead positions it as a potentially useful negative control or a probe for studying weak MAO-B interactions.
| Evidence Dimension | Inhibition of human monoamine oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 µM) |
| Comparator Or Baseline | Selegiline: IC50 = 51 nM; Rasagiline: IC50 = 4.43 nM |
| Quantified Difference | Selegiline is ~333-fold more potent; Rasagiline is ~3,837-fold more potent |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; substrate: kynuramine; detection of 4-hydroxyquinoline fluorescence [1] |
Why This Matters
This quantitative potency gap informs researchers selecting between potent MAO-B inhibitors for therapeutic studies and weak inhibitors for probe or control applications.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610): Affinity Data for MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] CiteAb. (2025). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Retrieved from https://www.citeab.com View Source
